Gartanin

概要

説明

Gartanin is a natural xanthone compound found in the pericarp of the mangosteen fruit (Garcinia mangostana). It is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties . This compound has been the subject of extensive research due to its potential therapeutic applications in various fields.

準備方法

Synthetic Routes and Reaction Conditions: Gartanin can be extracted from the mangosteen pericarp using various methods. One common method involves the use of deep eutectic solvents (DES) combined with ultrasonic-assisted extraction. The optimal conditions for this method include an ultrasonic power of 500 W, water content of 28%, solid-liquid ratio of 1:18 g/mL, extraction temperature of 55°C, and extraction time of 73 minutes . Another method involves the use of high-performance liquid chromatography (HPLC) for the separation and quantification of this compound from mangosteen rind extract .

Industrial Production Methods: The industrial production of this compound typically involves large-scale extraction from mangosteen pericarp using solvents such as ethanol or methanol. The extract is then purified using techniques like solid-phase extraction (SPE) or macroporous resin enrichment .

化学反応の分析

Types of Reactions: Gartanin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed: The major products formed from the reactions involving this compound include various oxidized and reduced derivatives, which retain the core xanthone structure and exhibit similar pharmacological activities .

科学的研究の応用

Cancer Therapeutics

Gartanin has been extensively studied for its anticancer properties, particularly in prostate cancer. Research indicates that this compound promotes the degradation of the androgen receptor (AR), a critical target in prostate cancer therapy. It enhances AR degradation by activating the unfolded protein response pathway, which is vital for managing cellular stress and protein homeostasis .

Antioxidant Properties

This compound exhibits strong antioxidant activity, which is essential for combating oxidative stress linked to chronic diseases and aging. Its ability to scavenge free radicals helps protect cells from oxidative damage . This property not only contributes to its anticancer effects but also supports overall health by reducing inflammation and cellular damage.

Antimicrobial Effects

Research has demonstrated that this compound possesses antibacterial and antiviral properties. It has been shown to inhibit the growth of various pathogenic bacteria and viruses, making it a candidate for developing natural antimicrobial agents .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. Its antioxidant properties play a role in protecting neuronal cells from oxidative damage, which is implicated in diseases like Alzheimer's and Parkinson's .

Summary Table of this compound Applications

Case Studies

- Prostate Cancer : A study highlighted this compound's role as a potent inhibitor of prostate cancer cell lines through NEDDylation inhibition and autophagy induction. The findings suggest that this compound could be developed into a therapeutic agent for prostate cancer prevention and treatment .

- Oral Squamous Cell Carcinoma : Research indicated that this compound induces apoptosis in oral squamous cell carcinoma cell lines, showcasing its potential as an effective treatment option for this type of cancer .

作用機序

Gartanin exerts its effects through multiple molecular targets and pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis . This compound also induces the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant properties, independent of nuclear factor erythroid-derived 2-like 2 (Nrf2) . Additionally, this compound inhibits the activity of enzymes like α-amylase, α-glucosidase, and pancreatic lipase, which are involved in carbohydrate and lipid metabolism .

類似化合物との比較

Gartanin is structurally similar to other xanthones found in mangosteen, such as α-mangostin and γ-mangostin. it exhibits unique pharmacological properties that distinguish it from these compounds:

γ-Mangostin: This compound has strong anti-cancer properties and is effective in inhibiting the growth of various cancer cell lines.

Garcinone C and Garcinone D: These xanthones also exhibit antioxidant and neuroprotective properties but differ in their specific molecular targets and mechanisms of action.

生物活性

Gartanin, a naturally occurring xanthone derived from the mangosteen fruit (Garcinia mangostana), has gained attention for its diverse biological activities, particularly in the fields of oncology, anti-inflammatory responses, and antioxidant properties. This article explores the significant findings regarding the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Overview of this compound

This compound is one of the key xanthones found in mangosteen, alongside α-mangostin. It has been shown to exhibit various therapeutic effects, including anticancer, anti-inflammatory, and antioxidant activities. The compound's structure allows it to interact with multiple cellular pathways, making it a promising candidate for further pharmacological studies.

This compound's anticancer properties have been primarily linked to its ability to induce autophagy and apoptosis in cancer cells. Research indicates that this compound inhibits growth in various cancer cell lines, including those derived from human urinary bladder cancer (T24 and RT4) by targeting the mTOR signaling pathway. The compound downregulates Bcl-2 expression and activates the p53 pathway, leading to apoptosis induction .

Table 1: IC50 Values of this compound in Different Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| T24 (Bladder) | 12.3 | Induction of autophagy |

| RT4 (Bladder) | 15-20 | Inhibition of mTOR pathway |

| NCI-H187 (Lung) | Not specified | Anticancer activity against lung cancer |

2.2 Case Studies

In a study examining bladder cancer cell lines, this compound was found to significantly suppress the expression of p70S6 and 4E-BP1, proteins involved in cell growth regulation through the mTOR pathway . The results indicated that the growth inhibitory effects were more pronounced in cells with functional p53 or TSC1 genes.

3. Anti-inflammatory Activity

This compound also demonstrates anti-inflammatory properties. Studies have shown that it can inhibit cyclooxygenase (COX-1) activity and reduce prostaglandin E2 (PGE2) release in response to inflammatory stimuli . This suggests potential applications in treating inflammatory diseases.

4. Antioxidant Activity

The antioxidant capacity of this compound has been documented through various assays that measure its ability to scavenge free radicals. This property is crucial for protecting cells from oxidative stress and may contribute to its anticancer effects .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) at 100 μg/mL |

|---|---|

| This compound | 85 |

| α-Mangostin | 90 |

| Control (Vitamin C) | 95 |

5. Pharmacokinetics and Bioavailability

Research into the bioavailability of this compound indicates that its absorption can be enhanced when combined with other compounds like α-mangostin. This synergistic effect is attributed to modulation of efflux transporters that facilitate better cellular uptake .

6. Future Directions

Given its promising biological activities, further studies are warranted to explore:

- The full range of molecular targets affected by this compound.

- Its efficacy in clinical settings for various cancers.

- Optimal formulations to enhance its bioavailability and therapeutic potential.

特性

IUPAC Name |

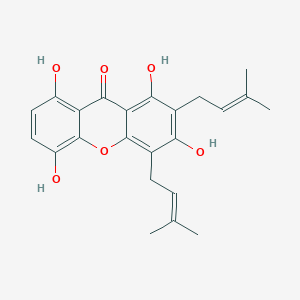

1,3,5,8-tetrahydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-11(2)5-7-13-19(26)14(8-6-12(3)4)22-18(20(13)27)21(28)17-15(24)9-10-16(25)23(17)29-22/h5-6,9-10,24-27H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXQLGQIDIPMTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(C=CC(=C3O2)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187024 | |

| Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gartanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33390-42-0 | |

| Record name | Gartanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33390-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033390420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gartanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

167 °C | |

| Record name | Gartanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。